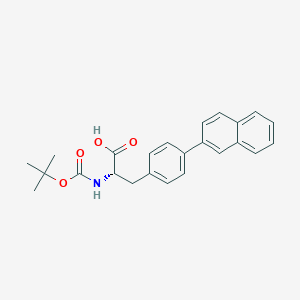
Boc-L-4-(naphthalen-2-yl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-4-(naphthalen-2-yl)phenylalanine is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Development
Boc-L-4-(naphthalen-2-yl)phenylalanine has been explored for its potential in developing novel therapeutics targeting various diseases, including:
- Cancer : The compound has shown promise in the design of inhibitors that can interfere with cancer cell proliferation by targeting specific pathways involved in tumor growth .
- Neurodegenerative Disorders : Its application extends to neuroprotective agents that may help mitigate the effects of diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems .
HIV Research
A notable study highlighted the use of phenylalanine derivatives, including this compound, in synthesizing compounds that inhibit the HIV-1 capsid protein. This protein plays essential roles in the HIV life cycle, and targeting it can lead to effective antiviral strategies. Variations in the naphthalene substituents significantly influenced the inhibitory activity against HIV, showcasing the importance of structural modifications in drug design .
Synthesis and Mechanistic Studies
The synthesis of this compound typically involves several steps where the Boc group is used to protect the amino group during reaction sequences. The compound can serve as a building block for more complex molecules through various coupling reactions, including:
- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : This method allows for the formation of diverse libraries of compounds that can be screened for biological activity .
Case Study: Synthesis of HIV Inhibitors
In a recent study, researchers synthesized a series of compounds based on this compound to evaluate their effectiveness against HIV. The synthesis involved multiple steps, starting from Boc-protected phenylalanine, which was modified to introduce naphthalene substituents. The resulting compounds were tested for their ability to inhibit HIV replication, with some showing significant potency compared to existing treatments .
Case Study: Neuroprotective Agents
Another study investigated derivatives of this compound for their neuroprotective effects. These compounds were evaluated in cellular models of neurodegeneration, where they demonstrated the ability to reduce oxidative stress and improve cell viability under neurotoxic conditions .
Data Summary Table
| Application Area | Specific Use Case | Findings/Remarks |
|---|---|---|
| Cancer Research | Development of inhibitors | Targeting specific pathways involved in tumor growth |
| Neurodegenerative Disorders | Neuroprotective agents | Reduced oxidative stress in cellular models |
| HIV Research | Inhibition of HIV capsid protein | Significant potency against HIV replication |
特性
分子式 |
C24H25NO4 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-naphthalen-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C24H25NO4/c1-24(2,3)29-23(28)25-21(22(26)27)14-16-8-10-18(11-9-16)20-13-12-17-6-4-5-7-19(17)15-20/h4-13,15,21H,14H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChIキー |
SSMAVWXUZPUZBW-NRFANRHFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)C(=O)O |
配列 |
X |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















